Idelalisib

Content Navigation

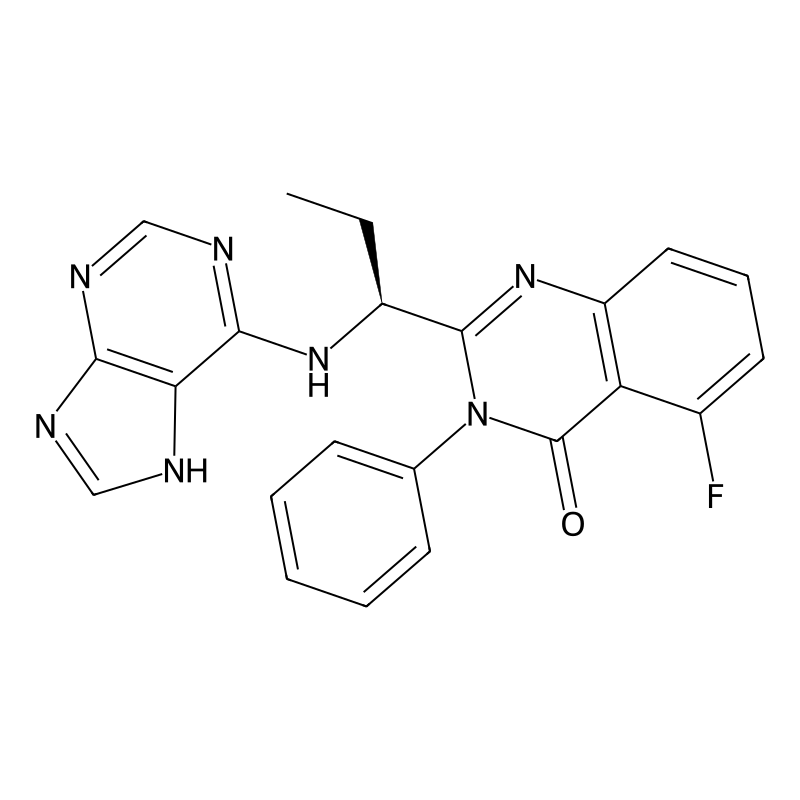

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Idelalisib is a first-in-class, orally bioavailable, and highly selective reversible inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. For procurement professionals and principal investigators, its primary value lies in its extreme selectivity profile (p110δ IC50 = 2.5 to 19 nM) compared to other class I PI3K isoforms, allowing for the precise isolation of B-cell signaling pathways without the off-target toxicity associated with earlier pan-PI3K inhibitors [1]. Unlike rudimentary tool compounds that suffer from poor aqueous stability or require intravenous formulation, Idelalisib provides a stable, highly reproducible baseline for both in vitro biochemical assays and complex in vivo pharmacokinetic modeling.

Substituting Idelalisib with generic pan-PI3K inhibitors (such as Wortmannin or Copanlisib) or dual-isoform inhibitors (such as Duvelisib) fundamentally compromises assay integrity when studying PI3Kδ-specific mechanisms. Pan-inhibitors indiscriminately suppress α, β, and γ isoforms, introducing confounding variables and off-target cellular toxicity that mask δ-specific B-cell receptor (BCR) signaling . Furthermore, while dual inhibitors like Duvelisib are potent, their simultaneous inhibition of PI3Kγ directly interferes with T-cell and macrophage functional assays, making them unsuitable for researchers needing to isolate B-lymphocyte pathways exclusively. Additionally, the irreversible covalent binding of early-generation generic substitutes like Wortmannin prevents their use in transient inhibition or washout workflows, forcing buyers to procure Idelalisib for reversible, high-fidelity assay control [1].

Isoform Selectivity: Idelalisib vs. Dual Inhibitors

When isolating PI3K signaling, the choice between a selective inhibitor and a dual inhibitor dictates the purity of the biological response. In standard biochemical kinase assays, Idelalisib demonstrates an IC50 of 19 nM for PI3Kδ and 2100 nM for PI3Kγ, achieving >110-fold selectivity for the delta isoform [1]. In contrast, Duvelisib acts as a dual PI3Kδ/γ inhibitor with comparable low-nanomolar potency against both targets [2]. Procuring Idelalisib is therefore mandatory for workflows requiring strict separation of δ-driven B-cell activity from γ-driven T-cell activity.

| Evidence Dimension | Isoform Selectivity (PI3Kδ vs. PI3Kγ) |

| Target Compound Data | Idelalisib: PI3Kδ IC50 = 19 nM; PI3Kγ IC50 = 2100 nM (>110-fold selectivity) |

| Comparator Or Baseline | Duvelisib: Dual PI3Kδ/γ inhibitor (potent against both isoforms) |

| Quantified Difference | Idelalisib provides >100-fold selectivity for δ over γ, preventing T-cell pathway interference. |

| Conditions | In vitro biochemical kinase assays (2x Km ATP) |

This selectivity is critical for researchers who must avoid confounding variables from PI3Kγ suppression when studying B-cell specific malignancies or immune responses.

Assay Recovery and Handling: Reversible vs. Irreversible Binding

Laboratory workflow flexibility is heavily dependent on the binding kinetics of the procured inhibitor. Idelalisib binds reversibly to the ATP-binding pocket of PI3Kδ. In dilution experiments, enzyme activity is rapidly recovered following a 1:100 dilution of the Idelalisib-enzyme complex [1]. Conversely, the legacy baseline compound Wortmannin binds covalently and irreversibly, resulting in 0% activity recovery upon dilution [1]. This fundamental difference in handling and processability allows Idelalisib to be utilized in transient inhibition and washout assays where Wortmannin would permanently deactivate the target.

| Evidence Dimension | Binding Reversibility and Assay Recovery |

| Target Compound Data | Idelalisib: Reversible ATP-competitive binding; rapid enzyme activity recovery upon 1:100 dilution |

| Comparator Or Baseline | Wortmannin: Irreversible covalent binding; 0% activity recovery upon dilution |

| Quantified Difference | Idelalisib enables complete functional recovery post-washout, whereas Wortmannin permanently destroys enzyme activity. |

| Conditions | In vitro dilution assays and surface plasmon resonance (SPR) |

Reversible binding is a strict procurement requirement for dynamic time-course studies, washout experiments, and assays requiring transient target suppression.

Formulation Compatibility: CYP3A4 Interaction and DMPK Profiling

For in vivo modeling and formulation development, a compound's metabolic profile dictates its processability in combination therapies. Idelalisib is a strong, mechanism-based inhibitor of CYP3A4, demonstrating an IC50 of approximately 3.1 µM and a KI of 0.18 µM [1]. When compared to standard PI3K tool compounds that lack significant CYP interaction, Idelalisib's specific metabolic profile requires precise formulation adjustments. Co-administration with CYP3A4 substrates or inhibitors (e.g., ketoconazole) significantly alters its AUC and Cmax [2]. Procurement teams must account for this when designing complex in vivo drug-drug interaction (DDI) models.

| Evidence Dimension | CYP3A4 Interaction and DMPK Profiling |

| Target Compound Data | Idelalisib: Strong mechanism-based CYP3A4 inhibitor (IC50 = 3.1 µM, KI = 0.18 µM) |

| Comparator Or Baseline | Standard non-interacting PI3K inhibitors: Negligible CYP3A4 mechanism-based inhibition |

| Quantified Difference | Idelalisib actively modulates CYP3A4 clearance pathways, fundamentally altering combination therapy pharmacokinetics. |

| Conditions | In vitro human hepatocyte models and CYP450 probe assays (midazolam substrate) |

Understanding and leveraging this CYP3A4 inhibition profile is essential for toxicologists and pharmacologists designing safe, reproducible in vivo combination therapy models.

B-Cell Receptor (BCR) Pathway Isolation

Because Idelalisib possesses >100-fold selectivity for PI3Kδ over PI3Kγ, it is the optimal procurement choice for in vitro assays designed to isolate BCR signaling [1]. Unlike dual inhibitors (e.g., Duvelisib) which confound data by simultaneously suppressing T-cell and macrophage pathways, Idelalisib ensures that downstream readouts (such as AKT phosphorylation) are strictly δ-isoform dependent.

Transient Kinase Inhibition and Washout Assays

Due to its reversible, ATP-competitive binding kinetics, Idelalisib is highly suited for dynamic time-course studies and washout experiments [2]. Laboratories transitioning away from irreversible legacy compounds like Wortmannin rely on Idelalisib to transiently suppress PI3Kδ activity and subsequently measure the rate of functional recovery upon compound dilution.

In Vivo DMPK and CYP3A4 Drug-Drug Interaction (DDI) Modeling

Idelalisib's status as a strong mechanism-based inhibitor of CYP3A4 makes it a critical reference compound for in vivo pharmacokinetic modeling [3]. Industrial pharmacologists procure Idelalisib specifically to test formulation compatibility and evaluate drug-drug interactions when designing combination therapies involving other CYP3A4-metabolized oncology agents.

References

- [1] Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors. ACS Publications, 2016.

- [2] Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. PMC.

- [3] Australian Public Assessment Report for Idelalisib. Therapeutic Goods Administration (TGA), 2015.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Zydelig is indicated in combination with an antiâCD20 monoclonal antibody (rituximab or ofatumumab) for the treatment of adult patients with chronic lymphocytic leukaemia (CLL): who have received at least one prior therapy, oras first line treatment in the presence of 17p deletion or TP53 mutation in patients who are not eligible for any other therapies. Zydelig is indicated as monotherapy for the treatment of adult patients with follicular lymphoma (FL) that is refractory to two prior lines of treatment.

Treatment of mature B-cell neoplasms

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Zydelig

FDA Approval: Yes

Idelalisib is approved to be used alone or with other drugs to treat: Chronic lymphocytic leukemia (CLL) that has recurred (come back). It is used with rituximab in patients who are able to be treated with rituximab alone.

Non-Hodgkin lymphoma (NHL) that has recurred (come back). It is used in patients who have already received at least two systemic treatments. It is used in the following types of NHL-- Follicular B-cell non-Hodgkin lymphoma.

Small lymphocytic lymphoma. These uses are approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that idelalisib provides a clinical benefit in these patients.

Idelalisib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Idelalisib is included in the database.

Zydelig is indicated, in combination with rituximab, for the treatment of patients with relapsed chronic lymphocytic leukemia (CLL) for whom rituximab alone would be considered appropriate therapy due to other co-morbidities. /Included in US product label/

Zydelig is indicated for the treatment of patients with relapsed follicular B-cell non-Hodgkin lymphoma (FL) who have received at least two prior systemic therapies. Accelerated approval was granted for this indication based on Overall Response Rat. An improvement in patient survival or disease related symptoms has not been established. Continued approval for this indication may be contingent upon verification of clinical benefit in confirmatory trials. /Included in US product label/

Zydelig is indicated for the treatment of patients with relapsed small lymphocytic lymphoma (SLL) who have received at least two prior systemic therapies. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX47 - Idelalisi

Mechanism of Action

Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3CD [HSA:5293] [KO:K00922]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single dose of 150 mg of [14C] idelalisib, 78% and 14% of the radioactivity was excreted in feces and urine, respectively. GS-563117, idelalisib's major metabolite, accounted for 49% of the radioactivity in the urine and 44% in the feces.

23 L

14.9 L/hr

Following oral administration of a single 150-mg dose of radiolabeled idelalisib, 78% of the dose was recovered in feces and 14% was recovered in urine; GS-563117 accounted for 44% of the dose recovered in feces and 49% of the dose recovered in urine.

The administration of a single dose of Zydelig with a high-fat meal (900 calories: 525 calories fat, 250 calories carboydrates, and 125 calories protein) increased idelalisib AUC 1.4-fold relative to fasting conditions. Zydelig can be administered without regard to food.

The median time to peak concentration (Tmax) was observed at 1.5 hours.

Metabolism Metabolites

Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.

Idelalisib is more than 84% bound to plasma proteins. Idelalisib is metabolized to its major metabolite, GS-563117, principally by cytochrome P-450 (CYP) isoenzyme 3A and aldehyde oxidase; the drug is metabolized only to a minor extent by uridine diphosphate-glucuronosyl transferase (UGT) 1A4.1 GS-563117 is inactive against PI3Kdelta in vitro.

Idelalisib is metabolized via aldehyde oxidase and CYP3A with additional minor metabolism by UGT1A4.

Wikipedia

FDA Medication Guides

IDELALISIB

TABLET;ORAL

GILEAD SCIENCES INC

07/06/2022

Drug Warnings

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: SEVERE DIARRHEA, COLITIS. Fatal and/or serious and severe diarrhea or colitis occurred in 14% to 20% of Zydelig-treated patients. Monitor for the development of severe diarrhea or colitis. Interrupt and then reduce or discontinue Zydelig as recommended.

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: PNEUMONITIS. Fatal and/or serious pneumonitis occurred in 4% of Zydelig-treated patients. Monitor for pulmonary symptoms and bilateral interstitial infiltrates. Interrupt or discontinue Zydelig as recommended.

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: INFECTIONS. Fatal and/or serious infections occurred in 21% to 48% of Zydelig-treated patients. Monitor for signs and symptoms of infection. Interrupt Zydelig if infection is suspected.

For more Drug Warnings (Complete) data for Idelalisib (20 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life of idelalisib is 8.2 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store between 20-30 °C (68-86 °F) with excursions permitted 15-30 °C (59-86 °F).

Interactions

Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.

Idelalisib is approved for the treatment of relapsed chronic lymphocytic leukemia together with Rituximab and for monotherapy of follicular B-cell non-Hodgkin's lymphoma and small lymphocytic lymphoma. It is a potent and selective phosphatidylinositol 3-kinase-d (PI3K-d) inhibitor. PI3K-d primarily is expressed in B-cells and prevents effectively proliferation in malignant B-cells. We provide a detailed report on treatment history and photo documentation of acute adverse effects of radiation therapy with simultaneous Idelalisib medication in one case of B-CLL. Radiosensitivity tests were performed for the index patient under Idelalisib and after the addition of Idelalisib to healthy individuals' blood. Radiosensitivity in human lymphocytes was analyzed with a three color in situ hybridization assay. Primary skin fibroblasts were studied after a treatment with Idelalisib for apoptosis, necrosis and cell cycle using flow cytometry. DNA double-strand break repair was analyzed by gammaH2AX immunostaining. The index patient presented a strong grade 2 radiodermatitis and grade 3 mucositis after irradiation with 20 Gy and a simultaneous intake of Idelalisib. Irradiations without Idelalisib medication were well tolerated and resulted in not more than grade 1 radiodermatitis. The index patient under Idelalisib had a radiosensitivity of 0.62 B/M which is in the range of clearly radiosensitive patients. A combined treatment of lymphocytes with 2 Gy and 10 nmol/L Idelalisib showed a tendency to an increased radiosensitivity. We found a clear increase of apoptosis as a result of the combined treatment in the Idelalisib dose range of 1 to 100 nmol/L compared to solely irradiated cells or solely Idelalisib treated cells (p=0.05). A combined Idelalisib radiotherapy treatment has an increased risk of side effects. However, combined therapy seems to be feasible when patients are monitored closely.

Concomitant use of idelalisib with an inducer of P-gp may result in decreased systemic exposure to idelalisib. When the potent CYP3A and P-gp inducer rifampin was administered concomitantly with idelalisib, systemic exposure to idelalisib was decreased.

For more Interactions (Complete) data for Idelalisib (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Byrd JC, Woyach JA, Johnson AJ. Translating PI3K-Delta Inhibitors to the Clinic in Chronic Lymphocytic Leukemia: The Story of CAL-101 (GS1101). Am Soc Clin Oncol Educ Book. 2012;32:691-694. doi: 10.14694/EdBook_AM.2012.32.691. PubMed PMID: 24451820.

3: Castillo JJ, Furman M, Winer ES. CAL-101: a phosphatidylinositol-3-kinase p110-delta inhibitor for the treatment of lymphoid malignancies. Expert Opin Investig Drugs. 2012 Jan;21(1):15-22. doi: 10.1517/13543784.2012.640318. Epub 2011 Nov 24. Review. PubMed PMID: 22112004.

4: Hoellenriegel J, Meadows SA, Sivina M, Wierda WG, Kantarjian H, Keating MJ, Giese N, O'Brien S, Yu A, Miller LL, Lannutti BJ, Burger JA. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia. Blood. 2011 Sep 29;118(13):3603-12. doi: 10.1182/blood-2011-05-352492. Epub 2011 Jul 29. PubMed PMID: 21803855.

5: Lannutti BJ, Meadows SA, Herman SE, Kashishian A, Steiner B, Johnson AJ, Byrd JC, Tyner JW, Loriaux MM, Deininger M, Druker BJ, Puri KD, Ulrich RG, Giese NA. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011 Jan 13;117(2):591-4. doi: 10.1182/blood-2010-03-275305. Epub 2010 Oct 19. PubMed PMID: 20959606; PubMed Central PMCID: PMC3694505.

6: Herman SE, Gordon AL, Wagner AJ, Heerema NA, Zhao W, Flynn JM, Jones J, Andritsos L, Puri KD, Lannutti BJ, Giese NA, Zhang X, Wei L, Byrd JC, Johnson AJ. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals. Blood. 2010 Sep 23;116(12):2078-88. doi: 10.1182/blood-2010-02-271171. Epub 2010 Jun 3. PubMed PMID: 20522708; PubMed Central PMCID: PMC2951855.